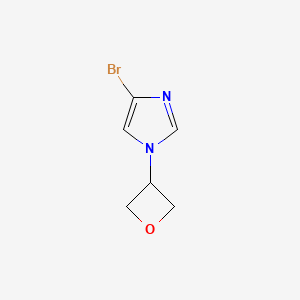

4-bromo-1-(oxetan-3-yl)-1H-imidazole

Description

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

4-bromo-1-(oxetan-3-yl)imidazole |

InChI |

InChI=1S/C6H7BrN2O/c7-6-1-9(4-8-6)5-2-10-3-5/h1,4-5H,2-3H2 |

InChI Key |

KNNRKTZISMVCTD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)N2C=C(N=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(oxetan-3-yl)-1H-imidazole typically involves the reaction of 4-bromo-1H-imidazole with oxetane derivatives. One common method is the nucleophilic substitution reaction where the bromine atom on the imidazole ring is replaced by an oxetane group under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(oxetan-3-yl)-1H-imidazole can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(oxetan-3-yl)-1H-imidazole.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

4-Bromo-1-(oxetan-3-yl)-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxetan-3-yl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Oxygen-Containing Rings

- 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole (C₇H₉BrN₂O): The tetrahydrofuran (THF, five-membered ring) substituent introduces less ring strain compared to oxetane, reducing reactivity in nucleophilic substitutions. Synthesized via decatungstate-mediated radical-polar crossover, yielding a mixture of 4- and 5-bromo isomers (76% yield) .

4-Bromo-1-(oxolan-3-yl)-1H-imidazole (C₇H₉BrN₂O):

Aromatic Substituents

4-Bromo-1-(4-fluorophenyl)-1H-imidazole (C₉H₆BrFN₂):

4-Bromo-1-(3-bromophenyl)-1H-imidazole (C₉H₆Br₂N₂):

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole (C₁₀H₆BrF₃N₂):

Alkyl Substituents

Biological Activity

4-Bromo-1-(oxetan-3-yl)-1H-imidazole is a heterocyclic compound notable for its unique structural features, which include a bromine atom and an oxetane functional group. With a molecular weight of approximately 203.04 g/mol, this compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered ring containing two nitrogen atoms, and an oxetane ring, which is a four-membered cyclic ether. This combination contributes to its distinctive chemical properties and biological activities.

| Property | Description |

|---|---|

| Chemical Formula | CHBrNO |

| Molecular Weight | 203.04 g/mol |

| Functional Groups | Bromine, Oxetane |

| Structural Features | Imidazole ring, Oxetane ring |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of various bacteria and fungi, potentially through mechanisms involving the disruption of cellular processes or interactions with microbial enzymes.

Anticancer Activity

In the context of cancer research, this compound has shown promise as an anticancer agent. The compound's ability to modulate enzyme activity and interact with specific molecular targets may contribute to its efficacy in inhibiting cancer cell proliferation. Studies have indicated that it could affect pathways involved in tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It can interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Formation of Reactive Intermediates : The unique structure allows it to form reactive intermediates that can modify biological macromolecules, altering their function.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various imidazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an IC50 value lower than 10 µM. This suggests its potential utility as a lead compound in developing new antimicrobial agents.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound demonstrated that it significantly reduced the viability of several cancer cell lines, including breast and lung cancers. The study highlighted its ability to induce apoptosis in these cells through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-(oxetan-3-yl)-1H-pyrazole | Pyrazole ring instead of imidazole | Moderate antimicrobial activity |

| 4-Bromo-1-(oxetan-3-yl)-1H-imidazol-2-amide | Amine group on imidazole ring | Enhanced anticancer properties |

| 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride | Piperidine structure | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-bromo-1-(oxetan-3-yl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 1-(oxetan-3-yl)-1H-imidazole using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under reflux in anhydrous tetrahydrofuran (THF) is a common approach . Yield optimization requires careful control of temperature (60–80°C), stoichiometry (1:1.2 molar ratio of substrate to NBS), and exclusion of moisture.

- Key Data : Typical yields range from 50–70%, with purity confirmed via HPLC (>95%) and H NMR analysis (δ 8.25 ppm for imidazole protons) .

Q. How is the structure of this compound validated experimentally?

- Methodology : X-ray crystallography (using SHELX software ) is the gold standard for unambiguous structural confirmation. Alternative methods include:

- NMR : H and C NMR to confirm substitution patterns (e.g., oxetan-3-yl C-H coupling at δ 4.5–5.0 ppm).

- HRMS : Exact mass determination (expected [M+H]: 229.05 g/mol) .

- Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodology : Solubility is assessed in DMSO, THF, and aqueous buffers (pH 4–9). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS.

- Findings :

- Solubility : >10 mg/mL in DMSO; <1 mg/mL in water .

- Stability : Degrades by <5% under inert atmospheres at -20°C; hydrolytically unstable at pH >8 .

Advanced Research Questions

Q. How does the oxetan-3-yl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The oxetane ring enhances solubility and acts as a hydrogen-bond acceptor, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids (Pd(PPh), KCO, DMF, 80°C) yields biaryl derivatives with >80% efficiency .

- Regioselectivity : Bromine at C4 directs cross-coupling to the imidazole ring, while the oxetane remains inert under mild conditions .

Q. What computational tools are effective for predicting biological activity or SAR of derivatives?

- Methodology :

- CoMSIA/QSAR : Comparative Molecular Similarity Indices Analysis to correlate substituent effects with biological endpoints (e.g., IC in enzyme assays) .

- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) to predict binding modes .

- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF) show enhanced antitumor activity in silico, validated via MTT assays .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Methodology :

- Systematic Replication : Varying catalysts (e.g., CuI vs. Pd catalysts ), solvents, and temperatures.

- Meta-Analysis : Cross-referencing datasets from PubChem and EPA DSSTox to identify outliers.

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.